2-Chloro-5-(1-ethoxyethenyl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(1-ethoxyethenyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-11-8(9)5-10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFBKBEQUKPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CN=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 1 Ethoxyethenyl Pyrazine
De Novo Synthesis Strategies for Pyrazine (B50134) Ring Construction
The foundational synthesis of the pyrazine ring often involves building the heterocyclic structure from simpler, non-cyclic starting materials.
Condensation Reactions in Pyrazine Synthesis
A classical and widely utilized method for constructing the pyrazine core is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net This reaction is followed by an oxidation step to form the aromatic pyrazine ring. The versatility of this method allows for the preparation of various substituted pyrazines by choosing appropriately substituted starting materials. For instance, the reaction between a substituted glyoxal (B1671930) and ethylenediamine (B42938) would yield a dihydropyrazine (B8608421) intermediate, which upon oxidation with reagents like copper(II) oxide or manganese oxide, furnishes the desired pyrazine derivative. researchgate.net While this provides a general route to pyrazine scaffolds, the synthesis of asymmetrically substituted pyrazines requires careful selection and control of reactants to achieve the desired regioselectivity.
Cyclization Approaches to Pyrazine Scaffolds
Alternative de novo strategies involve various cyclization reactions. One such approach is the dimerization of α-amino aldehydes, which upon air oxidation, can yield 2,5-disubstituted pyrazines. nih.gov Another method involves the reaction of dicyanide with ammonia (B1221849), which can also lead to the formation of a pyrazine ring. researchgate.net The intermolecular deamination and cyclization of compounds like ethylenediamine also present a pathway to the basic pyrazine structure. researchgate.net These methods highlight the diverse cyclization strategies available for assembling the pyrazine core, which can then be further functionalized.
Functionalization of Pre-existing Pyrazine Rings
A more common and often more direct approach to complex pyrazine derivatives like 2-Chloro-5-(1-ethoxyethenyl)pyrazine involves the stepwise modification of a readily available pyrazine or a simple substituted pyrazine. This strategy allows for precise control over the introduction of specific functional groups at desired positions on the ring.
Introduction of Chloro Substituents on Pyrazine
The introduction of a chloro group onto the pyrazine ring is a critical step. This is typically achieved through the chlorination of a hydroxypyrazine (a pyrazinol) precursor. A standard and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or an organic amine. nih.govnih.gov This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Solvent-free methods involving heating the hydroxypyrazine substrate with an equimolar amount of POCl₃ in a sealed reactor have been developed for large-scale preparations, offering high yields and environmental benefits. nih.gov For the synthesis of 2-chloropyrazine (B57796), vapor-phase chlorination of pyrazine with chlorine gas in the presence of water vapor at high temperatures (300-600°C) has also been reported. google.com
| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxypyrazine | POCl₃ (equimolar), Pyridine | 160°C, 2h, sealed reactor | Chloropyrazine | High | nih.gov |
| Pyrazine (aqueous solution) | Cl₂ (gas) | 400-500°C, vapor phase | 2-Chloropyrazine | Good | google.com |
Installation of the 1-Ethoxyethenyl Moiety
Once the chloropyrazine scaffold is in hand, the final key step is the introduction of the 1-ethoxyethenyl group. Palladium-catalyzed cross-coupling reactions are the premier method for this type of carbon-carbon bond formation on heteroaromatic rings.
The Stille coupling reaction is a powerful and versatile method for creating carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound. The synthesis would involve the reaction of a dihalopyrazine, such as 2,5-dichloropyrazine (B10626), with tributyl(1-ethoxyethenyl)stannane.
The catalytic cycle of the Stille reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.com
Oxidative Addition : The Pd(0) catalyst reacts with the chloropyrazine, inserting into the carbon-chlorine bond to form a Pd(II) complex.
Transmetalation : The organostannane reagent transfers its 1-ethoxyethenyl group to the palladium center, displacing the chloride and forming a new Pd(II) intermediate.
Reductive Elimination : The two organic groups (the pyrazinyl and the 1-ethoxyethenyl) on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. nrochemistry.com
This reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions. nrochemistry.com The specific conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligands, and solvents, are crucial for optimizing the reaction yield and minimizing side reactions. nih.gov This selective coupling allows for the installation of the 1-ethoxyethenyl group at the 5-position while retaining the chloro substituent at the 2-position, directly yielding the target compound.
| Pyrazine Substrate | Organostannane Reagent | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| 2,5-Dichloropyrazine | Tributyl(1-ethoxyethenyl)stannane | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Selective C-C bond formation at the 5-position | nih.govwikipedia.org |
Other Metal-Catalyzed Ethenylation Strategies
Beyond conventional cross-coupling reactions, several other metal-catalyzed strategies are available for the introduction of an ethenyl group onto a pyrazine core. These methods often provide alternative pathways that can circumvent the limitations of more traditional approaches.
Liebeskind-Srogl Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling organosulfur compounds with boronic acids, catalyzed by palladium and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). researchgate.netwikipedia.orgsynarchive.comnih.gov The reaction proceeds under neutral conditions, which is advantageous for sensitive substrates. nih.govresearchgate.net For the synthesis of an ethenyl pyrazine, this would involve the coupling of a pyrazinyl thioether with a vinylboronic acid derivative. The versatility of this method has been demonstrated in numerous syntheses of complex molecules. wikipedia.org
Iron-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for creating C-C bonds, avoiding the need for pre-functionalized starting materials. Iron, being an inexpensive and environmentally benign metal, is an attractive catalyst for such transformations. nih.gov Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron reagents has been reported. nih.govmdpi.com This methodology could foreseeably be applied to the direct ethenylation of a chloropyrazine substrate using an appropriate vinylboron reagent. Visible-light-induced iron catalysis represents a recent advancement in this area, offering mild reaction conditions. rsc.org
Copper-Catalyzed Vinylation: Copper catalysis is a well-established method for forming C-O, C-N, and C-S bonds, and it has also been successfully applied to C-C bond formation, including vinylation reactions. dntb.gov.ua The copper-catalyzed vinylation of N-heterocycles with vinyl halides can be an effective method for introducing a vinyl group. nih.govorganic-chemistry.org For the synthesis of this compound, a copper-catalyzed coupling between 2,5-dichloropyrazine and an ethoxyvinyl nucleophile could be envisioned, potentially offering a palladium-free alternative. datapdf.com
| Method | Catalyst System | Reactants | Key Features | Reference |
| Liebeskind-Srogl Coupling | Pd(0) / Cu(I) carboxylate | Pyrazinyl thioether + Vinylboronic acid | Neutral reaction conditions; tolerance of various functional groups. | nih.gov |
| Iron-Catalyzed C-H Functionalization | Fe(II) or Fe(III) salts | Chloropyrazine + Vinylboron reagent | Direct functionalization of C-H bonds; uses an earth-abundant metal. | nih.govmdpi.com |
| Copper-Catalyzed Vinylation | Cu(I) salt / Ligand | Chloropyrazine + Vinylating agent | Palladium-free; mild and versatile conditions. | organic-chemistry.org |
Stereochemical Control in Ethenyl Pyrazine Synthesis (e.g., Z-isomer selectivity)
Achieving stereocontrol in the synthesis of vinyl ethers, particularly with respect to the Z-isomer, is a significant challenge. The geometry of the double bond can have a profound impact on the biological activity and physical properties of the molecule.
One advanced approach to stereoselectively synthesize Z-enol ethers involves the use of vinylbenziodoxolone (VBX) reagents. rsc.org These stable hypervalent iodine compounds can be prepared by the stereoselective addition of an O-nucleophile (like an ethoxide) to an alkynylbenziodoxolone precursor. The resulting vinylbenziodoxolone, which contains the desired Z-geometry, can then undergo a palladium-catalyzed cross-coupling reaction with a halopyrazine to furnish the target Z-ethenyl pyrazine with high stereochemical fidelity. rsc.org
Another classic method that allows for stereochemical control is the Horner-Wittig (or Horner-Wadsworth-Emmons) reaction. rsc.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. By modifying the phosphonate (B1237965) reagent and the reaction conditions, it is possible to selectively produce either the E- or Z-isomer of the resulting alkene. For the synthesis of a vinyl ether, a methoxymethyl-substituted phosphonate oxide would be used. The diastereomeric adducts formed after addition to an appropriate pyrazine carbonyl derivative can be separated, and subsequent base-induced elimination provides the geometrically pure vinyl ether. rsc.org
| Method | Key Reagent/Catalyst | Stereochemical Outcome | Description | Reference |
| Vinylbenziodoxolone Coupling | Vinylbenziodoxolone (VBX) / Pd catalyst | High Z-selectivity | Stereospecific cross-coupling of a pre-formed Z-vinyliodonium salt with the pyrazine core. | rsc.org |
| Horner-Wittig Reaction | Substituted phosphonate oxide | E- or Z-selectivity | Diastereoselective addition of a phosphonate carbanion to a pyrazine aldehyde, followed by stereospecific elimination. | rsc.org |
Chemo- and Regioselective Synthetic Routes
The synthesis of polysubstituted heterocycles like this compound requires precise control over the position of the substituents (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity).
A powerful strategy for the regioselective synthesis of 2,5-disubstituted pyrazines starts from (Z)-β-haloenol acetates. rsc.org This method involves reacting the haloenol acetate (B1210297) with an ammonia source, which leads to the formation of symmetrically 2,5-disubstituted pyrazines with excellent regioselectivity and in good yields. rsc.org By starting with an appropriately substituted haloenol acetate, this method could provide a direct route to the desired pyrazine core.
Another regioselective approach is the manganese-catalyzed acceptorless dehydrogenative self-coupling of β-amino alcohols. acs.org This atom-economical and environmentally benign method produces symmetrical 2,5-disubstituted pyrazines, with hydrogen gas and water as the only byproducts. The choice of the starting β-amino alcohol dictates the substituents at the 2 and 5 positions of the pyrazine ring.
When starting with a di-functionalized substrate like 2,5-dichloropyrazine, chemoselectivity becomes crucial. The differential reactivity of the two chlorine atoms can be exploited. Metal-catalyzed cross-coupling reactions can often be performed selectively at one position by carefully controlling the reaction conditions, such as temperature, catalyst, and ligand. For instance, a first coupling reaction could be performed to introduce the ethoxyethenyl group, followed by a second, different reaction at the remaining chloro position, or the reaction can be stopped after the first substitution.
| Strategy | Starting Materials | Selectivity | Key Features | Reference |
| From β-Haloenol Acetates | (Z)-β-haloenol acetate, ammonia source | High regioselectivity for 2,5-disubstitution | Non-catalytic, convenient conditions. | rsc.org |
| Dehydrogenative Coupling | β-amino alcohol | High regioselectivity for 2,5-disubstitution | Mn-catalyzed, atom-economical, green process. | acs.org |
| Sequential Cross-Coupling | Dihalopyrazine | Chemoselective | Allows for the stepwise introduction of different functional groups. | researchgate.net |
Emerging Methodologies in Pyrazine Synthesis
The field of synthetic organic chemistry is constantly evolving, with new methodologies that offer greater efficiency, sustainability, and novel reactivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful platform for the synthesis and functionalization of heterocyclic compounds under mild conditions. mdpi.com This technology utilizes light to initiate single-electron transfer (SET) processes, enabling reactions that are often difficult to achieve through traditional thermal methods. researchgate.net Organic dyes or metal complexes can serve as photocatalysts to activate substrates for C-H functionalization, alkylation, or arylation of pyrazine and related N-heterocycles. wustl.eduacs.orgnih.gov This approach offers a green alternative to many conventional synthetic methods.
Direct C-H Activation: As mentioned previously, the direct functionalization of C-H bonds is a highly sought-after transformation as it reduces the number of synthetic steps and waste generation. researchgate.net Recent advances have demonstrated the utility of various transition metals, including palladium, iron, and ruthenium, to catalyze the direct coupling of pyrazine C-H bonds with a range of partners. nih.govnih.gov This strategy allows for the late-stage functionalization of the pyrazine core, providing rapid access to a diverse array of derivatives.
| Methodology | Catalyst/Conditions | Description | Advantages | Reference |
| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru, or organic dye) / Visible light | Generation of radical intermediates via single-electron transfer for functionalization. | Mild reaction conditions, high functional group tolerance, sustainable. | mdpi.comresearchgate.net |
| Direct C-H Activation | Transition metal catalyst (e.g., Pd, Fe, Ru) | Direct coupling of a C-H bond with a reaction partner, avoiding pre-functionalization. | Atom and step economy, allows for late-stage functionalization. | nih.govmdpi.com |
| Cascade Reactions | Metal catalyst (e.g., Pd, Ir) | Multiple bond-forming transformations in a one-pot sequence. | Increased molecular complexity from simple starting materials, high efficiency. | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 1 Ethoxyethenyl Pyrazine
Reactivity of the Pyrazine (B50134) Core
The inherent electronic properties of the pyrazine ring govern its reactivity towards different reagents.
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for benzene (B151609) and other electron-rich aromatic compounds. scribd.com In SNAr reactions involving chloropyrazines, a nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyrazines
| Nucleophile | Product Type | Reference |
| Sodium Methoxide | Alkoxypyrazine | rsc.org |
| Sodium Benzyl Oxide | Benzyloxypyrazine | rsc.org |
| Sodium Benzyl Sulfide | Benzylthiopyrazine | rsc.org |
| Sodium Hydroxide | Pyrazinone | rsc.org |
| Potassium Fluoride | Fluoropyrazine | rsc.org |
| Amines | Aminopyrazine | youtube.com |
Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring
In stark contrast to its reactivity towards nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution (SEAr). thieme-connect.de The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. scribd.comstackexchange.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions), the nitrogen atoms of the pyrazine ring become protonated. This protonation further deactivates the ring, making electrophilic attack even more difficult. thieme-connect.dewikipedia.org
Direct halogenation, nitration, or sulfonation of the pyrazine ring is generally not feasible unless activating groups are present on the ring. thieme-connect.de The introduction of substituents via electrophilic substitution typically requires indirect methods, such as the use of pyrazine N-oxides. The N-oxide functionality activates the ring towards electrophilic attack and can be subsequently removed to yield the desired substituted pyrazine.
Dearomatization reactions of N-heteroaromatic compounds like pyrazines are of significant interest as they provide access to valuable saturated and partially saturated heterocyclic structures. globethesis.com One notable method involves the iridium-catalyzed intramolecular asymmetric allylic dearomatization of pyrazines, which yields 6,7-dihydropyrrolo[1,2-a]pyrazine derivatives with high enantioselectivity. nih.govresearchgate.net This process involves the direct N-allylic alkylation of the pyrazine ring under mild conditions. nih.gov
Another approach to pyrazine dearomatization is the reaction with bis(pinacolato)diboron (B136004) (B2pin2), which can lead to the formation of 1,4-dihydropyrazine (B12976148) products without the need for transition metal catalysts. globethesis.com Theoretical studies suggest that this reaction proceeds through two synergistic researchgate.netresearchgate.net-σ-rearrangement processes. globethesis.com
These dearomatization processes can be followed by rearomatization steps to introduce further functionality onto the pyrazine ring. This dearomatization-rearomatization strategy offers a powerful tool for the synthesis of complex, functionalized pyrazine derivatives. rsc.orgrsc.org
Transformations Involving the Chloro Substituent
The chloro group on the 2-position of the pyrazine ring is a versatile handle for a variety of chemical transformations, most notably cross-coupling and nucleophilic displacement reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to chloropyrazine derivatives. taylorandfrancis.comnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (in this case, 2-chloropyrazine) with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. bohrium.comconsensus.app Novel palladium(II) ONO pincer complexes have shown excellent catalytic activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids, even at low catalyst loadings. researchgate.net While Pd(PPh3)4 often fails as a catalyst for chloropyrazine coupling, Pd(dppb)Cl2 has been shown to be effective. rsc.org The presence of electron-donating groups on the chloropyrazine can deactivate it towards oxidative addition, leading to lower yields and longer reaction times. rsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction has been successfully applied to dichloropyrazines, reacting them with acrylates and styrenes. rsc.org The reaction conditions, particularly temperature, can influence the product distribution. rsc.org The Heck reaction is a valuable method for introducing alkenyl substituents onto the pyrazine core. organic-chemistry.orgyoutube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Chloropyrazine has proven to be an excellent substrate for the Sonogashira reaction. For instance, under [Pd(allyl)Cl]2/PPh3 catalysis, chloropyrazine can be quantitatively converted to the corresponding diarylacetylene with phenylacetylene. rsc.org This reaction is particularly useful for synthesizing pyrazine-containing π-conjugated systems. rsc.orgyoutube.com
Table 2: Overview of Cross-Coupling Reactions with Chloropyrazines
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppb)Cl2 | Arylpyrazine | rsc.org |
| Heck | Alkene (e.g., ethyl acrylate) | Pd(OAc)2 / X-Phos | Alkenylpyrazine | rsc.org |
| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | [Pd(allyl)Cl]2 / PPh3 | Alkynylpyrazine | rsc.org |
Nucleophilic Displacement Reactions of the Chloride
As mentioned in section 3.1.1., the chloro substituent on the electron-deficient pyrazine ring is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of a wide range of functional groups. The reaction proceeds via the SNAr mechanism, where the pyrazine ring's electron-withdrawing nature facilitates the attack of the nucleophile and stabilizes the intermediate. youtube.comnih.gov
The lability of the halogen on the pyrazine core makes these displacement reactions synthetically useful. rsc.org A diverse array of nucleophiles, including alkoxides, thiolates, and amines, can be employed to generate a library of substituted pyrazines. rsc.org The efficiency of these reactions can be influenced by the solvent and the base used.
Halogen Dance Reactions
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction typically requires a strong base to deprotonate the ring, forming a carbanion intermediate. The halogen then migrates to a more thermodynamically stable position.
For 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a halogen dance reaction would involve the migration of the chlorine atom from the C-2 position to another position on the pyrazine ring. However, halogen dance reactions are more common for heavier halogens like bromine and iodine. clockss.org Chlorine atoms are generally less prone to this type of rearrangement. clockss.org The reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org For a halogen dance to occur, a delicate balance must be struck where both metalated (deprotonated) and non-metalated species coexist. wikipedia.org
Hypothetical Halogen Dance Reaction of this compound:
| Reactant | Reagents | Potential Product(s) | Notes |
| This compound | Strong base (e.g., LDA) | 3-Chloro-5-(1-ethoxyethenyl)pyrazine or 6-Chloro-5-(1-ethoxyethenyl)pyrazine | This reaction is considered unlikely for a chloro-substituted pyrazine but is theoretically possible under specific conditions. |
Reactions of the 1-Ethoxyethenyl Moiety
The 1-ethoxyethenyl group, a vinyl ether, is an electron-rich functionality and is the site of several important chemical transformations.
Vinyl ethers are susceptible to hydrolysis under acidic conditions to yield a ketone and an alcohol. In the case of this compound, acidic hydrolysis would cleave the ether linkage, leading to the formation of 2-chloro-5-acetylpyrazine and ethanol. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent elimination of ethanol. The initial product of hydrolysis is an unstable hemiacetal which rapidly tautomerizes to the more stable ketone.
Hydrolysis of this compound:
| Reactant | Reagents | Products |
| This compound | H₃O⁺ | 2-Chloro-5-acetylpyrazine, Ethanol |
The electron-rich double bond of the 1-ethoxyethenyl group is reactive towards electrophiles. The addition of electrophilic reagents such as hydrogen halides (HX) would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. This regioselectivity is dictated by the formation of a more stable carbocation intermediate, which is stabilized by the adjacent oxygen atom.
Electrophilic Addition to this compound:
| Reactant | Reagent | Major Product |
| This compound | HBr | 2-Chloro-5-(1-bromo-1-ethoxyethyl)pyrazine |
The vinyl ether moiety can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it can act as the dienophile. The electron-donating nature of the ethoxy group activates the double bond for reaction with electron-deficient dienes. These reactions are valuable for the construction of cyclic and heterocyclic systems. nih.gov
Potential Cycloaddition Reaction:
| Reaction Type | Reactants | Product Type |
| [4+2] Cycloaddition | This compound, Electron-deficient diene | Substituted cyclic ether |
The double bond of the 1-ethoxyethenyl group can be cleaved under oxidative conditions, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate. This reaction would break the carbon-carbon double bond, leading to the formation of a ketone and a carboxylic acid derivative or carbon dioxide, depending on the reaction conditions.
Oxidative Cleavage of this compound:
| Reagent | Potential Products |
| 1. O₃, 2. Zn/H₂O | 2-Chloro-5-acetylpyrazine, Formaldehyde |
| KMnO₄ (strong) | 2-Chloropyrazine-5-carboxylic acid |
Concurrent and Selective Chemical Transformations
Due to the presence of two distinct reactive sites, the chloropyrazine ring and the vinyl ether moiety, achieving selective transformations can be a synthetic challenge. The choice of reagents and reaction conditions is crucial to direct the reaction to the desired functional group. For instance, palladium-catalyzed cross-coupling reactions could selectively occur at the C-Cl bond without affecting the vinyl ether. nih.gov Conversely, reactions under acidic conditions would likely target the vinyl ether moiety through hydrolysis.
Examples of Selective vs. Concurrent Reactions:
| Reaction Condition | Targeted Moiety | Potential Outcome |
| Pd-catalyzed cross-coupling | Chloropyrazine | Formation of a new C-C bond at the C-2 position |
| Acidic hydrolysis | 1-Ethoxyethenyl | Conversion to an acetyl group |
| Strong nucleophile/base | Both | Potential for both nucleophilic aromatic substitution at the C-Cl bond and reactions involving the vinyl ether or pyrazine ring deprotonation |
Redox Chemistry of Pyrazine Derivatives
The redox behavior of pyrazine and its derivatives is a well-studied area, with implications for their application in areas such as energy storage and catalysis. The introduction of substituents onto the pyrazine ring significantly influences its electronic properties and, consequently, its redox potentials.
The pyrazine ring itself is an electron-deficient system, which facilitates its reduction. The precise redox potential is highly dependent on the nature of the substituents attached to the ring. Electron-withdrawing groups, such as the chloro group present in this compound, tend to make the reduction potential more positive, meaning the compound is more easily reduced. Conversely, electron-donating groups, like the ethoxyethenyl group, generally shift the redox potential to more negative values, making reduction more difficult.
Studies on various substituted pyrazines have established a clear correlation between the electronic nature of the substituents and their redox potentials. For instance, the introduction of strongly electron-withdrawing groups like nitro or cyano groups significantly increases the reduction potential, while alkyl or alkoxy groups have the opposite effect.
The following table summarizes the expected influence of different substituent types on the redox potential of the pyrazine ring:
| Substituent Type | Electronic Effect | Impact on Reduction Potential |
| Chloro | Electron-withdrawing | More Positive |
| Ethoxyethenyl | Electron-donating | More Negative |
| Alkyl | Electron-donating | More Negative |
| Cyano | Electron-withdrawing | More Positive |
| Nitro | Electron-withdrawing | More Positive |
The electrochemical reduction of pyrazine derivatives typically proceeds through a stepwise addition of electrons. The stability of the resulting radical anions and dianions is also influenced by the nature of the substituents. The presence of the chloro and ethoxyethenyl groups in this compound will affect the stability of these reduced species, which in turn influences the reversibility of the redox processes.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic data for the compound this compound. While the compound is listed by some chemical suppliers, the experimental data necessary for a complete spectroscopic elucidation of its molecular structure and conformation, as requested, is not provided in accessible publications or spectral databases.
The requested article, which was to be structured around a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Absorption Spectroscopy, Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy, and Mass Spectrometry (MS), cannot be generated without the foundational experimental results. Generating such an article would require access to specific data points including:
¹H and ¹³C NMR: Chemical shifts (δ), coupling constants (J), and multiplicity for each signal.
Two-Dimensional NMR: Correlation peaks from experiments such as COSY, HMQC, and HMBC to establish connectivity.
IR Spectroscopy: The frequencies of characteristic absorption bands (in cm⁻¹).
UV-Vis Spectroscopy: The maximum absorption wavelengths (λmax).
Mass Spectrometry: The mass-to-charge ratio (m/z) of the molecular ion and its significant fragmentation patterns.
Despite targeted searches using the compound's name and its CAS number (1206723-31-0), no scientific papers or public repositories containing this specific information could be located. The available information is limited to spectroscopic data for related but structurally distinct compounds, such as the parent pyrazine molecule or other substituted pyrazines. This information cannot be extrapolated to accurately describe this compound.
Consequently, the creation of a scientifically accurate and authoritative article detailing the spectroscopic analysis of this compound is not feasible at this time due to the absence of the necessary primary data in the public domain.
Spectroscopic Elucidation of Molecular Structure and Conformation for 2 Chloro 5 1 Ethoxyethenyl Pyrazine
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy, a powerful technique for probing molecular vibrations, is expected to provide significant insights into the structural features of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. Although a specific Raman spectrum for this compound has not been reported, a detailed analysis of the vibrational modes of pyrazine (B50134) and its substituted derivatives allows for a predictive assignment of its characteristic Raman bands.
The vibrational spectrum of pyrazine itself is well-documented, with the ring breathing mode appearing around 1015 cm⁻¹. The introduction of substituents, such as a chlorine atom and an ethoxyethenyl group, is anticipated to cause notable shifts in the vibrational frequencies of the pyrazine ring and to introduce new bands corresponding to the substituent groups themselves.
For instance, studies on chloropyrazines have shown that the pyrazine ring breathing mode is sensitive to chloro-substitution. In 2-chloropyrazine (B57796), this mode is observed at approximately 1049 cm⁻¹. researchgate.net This upward shift is attributed to the electronic effects of the chlorine atom on the pyrazine ring. Consequently, a similar shift would be expected for this compound.
The ethoxyethenyl substituent would introduce a new set of vibrational modes. Key among these would be the C=C stretching vibration of the vinyl group, typically observed in the range of 1620-1680 cm⁻¹. The C-O stretching vibrations of the ethoxy group are expected to appear in the 1000-1300 cm⁻¹ region. Furthermore, various C-H bending and stretching modes associated with the pyrazine ring, the vinyl group, and the ethyl group would populate the spectrum.
A hypothetical data table of the expected prominent Raman bands for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Origin |
| Pyrazine ring stretching | ~1550-1600 | Pyrazine C=N and C=C stretching |
| C=C stretching | ~1620-1680 | Ethenyl group C=C stretching |
| Pyrazine ring breathing | ~1050-1150 | Symmetric stretching of the pyrazine ring |
| C-O stretching | ~1000-1300 | Ethoxy group C-O stretching |
| C-Cl stretching | ~600-800 | Chloro-substituent stretching |
It is important to note that the actual observed frequencies may be influenced by the electronic and steric interactions between the chloro and ethoxyethenyl substituents, as well as by the conformational orientation of the ethoxyethenyl group relative to the pyrazine ring.
X-ray Crystallography (if relevant single crystal data exists)researchgate.net
As of the latest literature surveys, single-crystal X-ray diffraction data for this compound has not been reported. Therefore, a definitive elucidation of its solid-state molecular structure and crystal packing is not currently possible. However, by examining the crystal structures of related substituted pyrazines, a number of informed predictions can be made regarding the likely structural characteristics of this compound.
The molecular conformation will be largely determined by the orientation of the 1-ethoxyethenyl substituent relative to the pyrazine ring. The degree of planarity or twisting between the pyrazine ring and the vinyl group will be a key conformational feature. The presence of the ethoxy group introduces additional rotational freedom around the C-O bonds. The solid-state conformation will represent a balance between intramolecular steric effects and intermolecular packing forces.
A hypothetical table of crystallographic parameters, based on typical values for small organic molecules with similar functionalities, is provided below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z | 4 |
Obtaining single crystals of this compound and performing an X-ray diffraction analysis would be invaluable for confirming its precise molecular geometry, conformational preferences, and the nature of its intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 1 Ethoxyethenyl Pyrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to calculate the electronic structure of molecules, from which a wide range of properties can be derived. DFT methods, such as the widely used B3LYP functional, are employed to approximate the solutions to the Schrödinger equation. mdpi.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2-Chloro-5-(1-ethoxyethenyl)pyrazine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. While specific experimental crystal structure data for the title compound is not available in the retrieved sources, DFT calculations can predict these parameters. For comparison, theoretical calculations on related pyrimidine (B1678525) structures have shown good agreement with experimental X-ray diffraction data. researchgate.net
Conformational analysis would be particularly important for the 1-ethoxyethenyl substituent, investigating the rotational freedom around the C-C and C-O single bonds to identify the most stable conformers. Such studies on substituted piperazines have shown that conformational preference can be crucial in determining molecular interactions and properties. nih.govcwu.edu The relative energies of different conformers (e.g., syn vs. anti) can be calculated to understand their population distribution at a given temperature.
| Parameter | Typical Value (Å or °) |
|---|---|
| C-Cl Bond Length | ~1.74 - 1.76 Å |
| Pyrazine (B50134) Ring C-N Bond Length | ~1.31 - 1.35 Å |
| Pyrazine Ring C-C Bond Length | ~1.38 - 1.41 Å |
| C-N-C Bond Angle | ~116° |
This interactive table is based on data found for similar structures in computational studies. researchgate.net
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). libretexts.org These orbitals are critical for understanding a molecule's reactivity. The HOMO is the region from which electrons are most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept electrons, indicating susceptibility to nucleophilic attack. mdpi.comprinceton.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For chlorinated diazines like 2-chloropyrazine (B57796), studies have shown that the LUMO may not be centered on the C-Cl carbon; instead, the LUMO+1 orbital can be more significant for correlating nucleophilic substitution reactivity. wuxibiology.com In a theoretical study of this compound, the HOMO would likely be distributed over the electron-rich pyrazine ring and the ethenyl group, while the LUMO would be influenced by the electronegative chlorine atom and the pyrazine nitrogen atoms.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents hypothetical values to illustrate the concept, as specific calculated energies for this compound were not found.
| Orbital | Energy (eV) | Role |
|---|---|---|
| HOMO | -6.8 eV | Electron Donor |
| LUMO | -1.5 eV | Electron Acceptor |
This interactive table illustrates typical outputs from an electronic structure analysis. scienceopen.com
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov
For a related molecule, 2-chloropyrazine, vibrational spectroscopic studies have assigned the pyrazine ring stretching modes to specific regions in the IR and Raman spectra. researchgate.net A similar analysis for this compound would allow for the assignment of calculated vibrational modes to specific functional groups, such as C-H stretching, C=C stretching of the ethenyl group, C-O stretching of the ethoxy group, and vibrations of the chloropyrazine ring.
Computational chemistry allows for the calculation of various energetic and thermochemical properties. DFT can be used to determine the standard molar enthalpies of formation (ΔfH°), which is a measure of the energy change when a compound is formed from its constituent elements in their standard states. researchgate.net These calculations often employ isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, to improve accuracy by canceling out systematic errors. scispace.com Studies on diazines have re-evaluated their thermochemical properties using both calorimetric and computational methods to provide benchmark-quality results. umsl.edu Other parameters such as standard Gibbs free energy of formation and entropy can also be calculated, providing a comprehensive thermodynamic profile of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
To investigate the electronic transitions that give rise to UV-Visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnih.gov TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital. rsc.org The results provide information on the wavelength of maximum absorption (λmax), the oscillator strength (which is related to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). rsc.orgkbhgroup.in
A TD-DFT simulation for this compound would predict its UV-Visible spectrum, identifying the key electronic transitions. researchgate.net For instance, the calculations might show a primary absorption band resulting from a HOMO-to-LUMO transition, corresponding to a π → π* excitation within the conjugated system of the pyrazine ring and the ethenyl substituent. The accuracy of TD-DFT can be lower than for ground-state properties, but it remains a highly valuable tool for interpreting and predicting electronic spectra. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies on Pyrazine Analogues
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a group of molecules with a specific property, such as odor threshold, bioactivity, or retention time. ijournalse.orgresearchgate.net These studies develop mathematical models based on calculated molecular descriptors.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational landscape of molecules. For this compound, MD simulations can provide critical insights into its flexibility, preferred spatial arrangements, and the influence of solvent on its structure. Such studies are essential for understanding its interactions in various chemical and biological environments.
The conformational space of this compound is primarily defined by the torsional angles associated with its ethoxyethenyl substituent. The key degrees of freedom include the rotation around the single bond connecting the pyrazine ring to the ethenyl group, and the rotations within the ethoxy group itself. Exploring this conformational space is crucial, as different conformers can exhibit distinct physical, chemical, and biological properties.
In a typical MD simulation protocol for this molecule, it would be solvated in a box of an appropriate solvent, such as water or a non-polar organic solvent, to mimic different environmental conditions. The system would then be subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of each atom is calculated over time by integrating Newton's laws of motion. Analysis of this trajectory allows for the identification of low-energy conformations and the transitions between them. Recent studies on other substituted pyrazines have successfully employed MD simulations to understand their stability and interactions with biomolecules like human serum albumin (HSA), demonstrating the utility of this approach in elucidating the behavior of pyrazine derivatives. researchgate.net
The results from MD simulations can be visualized through conformational analysis plots, such as Ramachandran-like plots for the key dihedral angles, and by clustering the trajectory to identify the most populated conformational states. A hypothetical energy landscape for the rotation around the pyrazine-ethenyl bond might reveal several local minima corresponding to stable or metastable conformers. The relative energies of these conformers and the energy barriers for their interconversion can be quantified, providing a comprehensive picture of the molecule's flexibility. Studies on similar alkyl-substituted pyrazines have highlighted how even small substituents can influence the preferred conformation relative to the aromatic ring. dtic.mil
Table 1: Hypothetical Torsional Angle Preferences for this compound from MD Simulations
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |
| τ1 (C4-C5-Cα=Cβ) | Rotation of the ethenyl group relative to the pyrazine ring | ~30° and ~150° (to minimize steric hindrance) |
| τ2 (C5-Cα-O-Cγ) | Rotation around the Cα-O bond of the ethoxy group | ~60°, ~180°, and ~300° (gauche and anti conformations) |
| τ3 (Cα-O-Cγ-Cδ) | Rotation around the O-Cγ bond of the ethoxy group | Multiple low-energy conformations |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific MD simulations.
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of heterocyclic compounds like this compound. By modeling potential reaction pathways and characterizing the associated transition states, theoretical investigations can guide synthetic efforts and provide a deeper understanding of reactivity.
The synthesis of this compound likely involves several key steps, each amenable to computational study. A plausible synthetic route could involve the modification of a pre-existing chloropyrazine scaffold. For instance, a cross-coupling reaction, such as a Suzuki or Stille coupling, on a dihalopyrazine followed by further functionalization is a common strategy for creating substituted pyrazines. researchgate.netrsc.orgnih.gov
Computational studies, typically using Density Functional Theory (DFT), can be employed to model the entire catalytic cycle of such a cross-coupling reaction. This would involve calculating the geometries and energies of all reactants, intermediates, and products, as well as the transition states that connect them. The characterization of transition states is particularly crucial, as their energies determine the reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the precise atomic arrangement at the peak of the energy barrier. For example, in a palladium-catalyzed Suzuki coupling, key steps for computational investigation would include oxidative addition, transmetalation, and reductive elimination. rsc.orgmdpi.com
Another important class of reactions for this molecule is nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon. acs.orgnih.govrsc.org The pyrazine ring is electron-deficient, which facilitates the attack of nucleophiles. Theoretical calculations can predict the feasibility of substituting the chlorine atom with other functional groups by calculating the activation energy for the formation of the Meisenheimer complex intermediate and the subsequent departure of the chloride ion.
Table 2: Illustrative Calculated Energies for a Hypothetical SNAr Reaction on a Chloropyrazine Derivative
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Chloropyrazine + Nucleophile | 0.0 |
| Transition State 1 | Formation of Meisenheimer complex | +15.2 |
| Meisenheimer Complex | Intermediate adduct | -5.4 |
| Transition State 2 | Expulsion of chloride | +12.8 |
| Products | Substituted Pyrazine + Chloride | -10.7 |
Note: These energy values are hypothetical and serve to illustrate the type of data generated from reaction mechanism studies.
By comparing the energy profiles of different potential pathways, computational chemistry can identify the most likely reaction mechanism and predict reaction outcomes, such as regioselectivity and stereoselectivity.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This approach provides valuable insights into the electronic structure, charge distribution, and intramolecular interactions within this compound.
NBO analysis for this molecule would begin by identifying the key Lewis-type orbitals, which include the σ and π bonds of the pyrazine ring and the substituent, as well as the lone pairs on the nitrogen and oxygen atoms. The analysis provides the occupancy of these orbitals, which is typically close to 2 for a well-defined Lewis structure.
A key output of NBO analysis is the natural population analysis (NPA), which assigns partial charges to each atom in the molecule. This charge distribution is critical for understanding the molecule's reactivity, polarity, and intermolecular interactions. In this compound, the electronegative chlorine atom and the two nitrogen atoms in the pyrazine ring are expected to draw electron density, resulting in negative partial charges on these atoms and positive partial charges on the adjacent carbon atoms. The ethoxy group, being an electron-donating group, would influence the charge distribution in its vicinity.
Furthermore, NBO analysis quantifies delocalization effects through the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. numberanalytics.com These interactions are evaluated using second-order perturbation theory, and the stabilization energy (E(2)) associated with each interaction provides a measure of its significance. For this compound, important delocalization interactions would include:
π-conjugation: Interactions between the π-bonds of the pyrazine ring and the ethenyl group.
Hyperconjugation: Interactions involving the lone pairs of the nitrogen, oxygen, and chlorine atoms with the antibonding orbitals of adjacent σ-bonds. For instance, the interaction between a nitrogen lone pair (nN) and an adjacent π*C=C antibonding orbital would indicate delocalization of the lone pair into the ring system.
Table 3: Representative NBO Analysis Data for this compound (Hypothetical)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2=C3) | 25.8 | Lone pair delocalization into the ring |
| π(Cα=Cβ) | π(C5=C6) | 15.3 | π-conjugation between ethenyl and pyrazine |
| LP(2) Cl | σ(C2-N1) | 3.1 | Hyperconjugation (p-type lone pair donation) |
| σ(C5-Cα) | σ(C4-N4) | 1.9 | σ-bond delocalization |
Note: This table presents hypothetical E(2) values to illustrate the types of donor-acceptor interactions and their relative strengths.
Mechanistic Studies of Reactions Involving 2 Chloro 5 1 Ethoxyethenyl Pyrazine
Investigations into Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org For chloropyrazines, such as 2-Chloro-5-(1-ethoxyethenyl)pyrazine, these reactions provide a versatile route to functionalized pyrazine (B50134) derivatives. clockss.orgcrossref.org The general mechanism for these transformations typically involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. nih.gov
The catalytic cycle is generally understood to proceed through several key elementary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the chloropyrazine to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C-Cl bond and the formation of a Pd(II) intermediate.
Transmetalation: In reactions like Suzuki or Stille couplings, the next step is transmetalation, where an organometallic reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. nih.gov
Studies on related chloroaryl compounds suggest that the rate-determining step can vary depending on the specific reaction conditions and substrates. rsc.org For electron-deficient heteroaromatic chlorides like 2-chloropyrazines, the oxidative addition step is often facile. The nature of the ligands on the palladium catalyst plays a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle.
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the chloropyrazine. | Pd(II)-aryl complex |
| Transmetalation | An organometallic reagent transfers an organic group to the Pd(II) center. | Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating Pd(0). | Pd(0) catalyst |
Mechanistic Pathways of Nucleophilic Substitutions on Pyrazine
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of this compound serves as a good leaving group in such reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. researchgate.net
The key intermediate in this mechanism is the Meisenheimer complex, a resonance-stabilized anionic σ-complex formed upon the addition of the nucleophile to the carbon atom bearing the leaving group. researchgate.net The electron-withdrawing nature of the pyrazine nitrogens, as well as the ethoxyethenyl group, can influence the stability of this intermediate. nih.gov
Factors influencing the SNAr reactivity of chloropyrazines include:
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophile, increasing its nucleophilicity.
Ring Substituents: Electron-withdrawing groups on the pyrazine ring can further activate the substrate towards nucleophilic attack by stabilizing the Meisenheimer intermediate. nih.gov
Recent studies have also proposed the possibility of concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly with highly activated substrates or specific nucleophiles. semanticscholar.org
Elucidation of Dearomatization Mechanisms
Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, offering a powerful strategy for the synthesis of complex molecules. nih.gov The dearomatization of pyrazines can be achieved through various methods, including catalytic enantioselective processes. nih.govresearchgate.net
One approach involves the activation of the pyrazine ring with a chloroformate, followed by the addition of a nucleophile. In a copper-catalyzed enantioselective alkynylation of pyrazine, mechanistic studies have suggested the formation of an unstable α-chloro intermediate. This intermediate is crucial as it prevents a second nucleophilic addition, thereby allowing for the selective functionalization of the pyrazine ring. nih.gov The dearomatization disrupts the aromatic π-system, leading to the formation of dihydropyrazine (B8608421) derivatives. nih.gov
Studies of Acid- and Base-Catalyzed Transformations
The 1-ethoxyethenyl substituent on the pyrazine ring is a vinyl ether, which is susceptible to acid-catalyzed hydrolysis. The mechanism of vinyl ether hydrolysis is well-established and proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.netrsc.org This generates a resonance-stabilized carbocation intermediate, which is then rapidly attacked by water. Subsequent deprotonation and decomposition of the hemiacetal intermediate yield a ketone and an alcohol. researchgate.netarkat-usa.org The presence of the electron-withdrawing pyrazine ring can influence the rate of this hydrolysis. researchgate.net
Under basic conditions, 2-chloropyrazines can undergo nucleophilic substitution reactions as described in section 6.2. The choice of base is critical and can influence the reaction pathway and product distribution. researchgate.net
Kinetic and Thermodynamic Parameters of Reaction Processes
The rates of palladium-catalyzed cross-coupling reactions of chloroaryls have been shown to follow first-order kinetics in some cases, with the rate-determining step potentially being the dissociation of a chloroaryl radical anion in specific mechanistic pathways. rsc.org The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. nih.gov The reaction rate is influenced by the activation energy, which is affected by the stability of the Meisenheimer intermediate. researchgate.net
| Reaction Type | Typical Kinetics | Rate-Determining Step (Example) | Influencing Factors |
| Palladium-Catalyzed Coupling | Varies (e.g., First-order) | Dissociation of chloroaryl radical anion rsc.org | Catalyst, ligands, temperature |
| Nucleophilic Aromatic Substitution | Second-order | Formation of Meisenheimer complex | Nucleophile strength, solvent, substituents |
| Acid-Catalyzed Vinyl Ether Hydrolysis | First-order in substrate and acid | Proton transfer to β-carbon researchgate.netrsc.org | pH, acid concentration |
Advanced Applications of 2 Chloro 5 1 Ethoxyethenyl Pyrazine in Organic Synthesis
Building Block for Complex Polycyclic and Fused Heterocyclic Systems
Currently, there is a lack of specific published research demonstrating the use of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a key building block for the synthesis of complex polycyclic and fused heterocyclic systems.
No specific methods have been reported in the scientific literature for the synthesis of pyrazinoquinoxaline derivatives utilizing this compound as a starting material.
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives typically involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone or a related reagent. While this compound possesses a pyrazine (B50134) core, its direct conversion to a suitable 2-aminopyrazine precursor for this cyclization has not been described, nor have alternative pathways utilizing its specific functional groups to construct the fused imidazole (B134444) ring.
There are no documented examples of this compound being employed in the construction of other fused pyrazine scaffolds.
Precursor for the Synthesis of Diverse Pyrazine Derivatives with Advanced Structures
The potential of this compound as a precursor for diverse pyrazine derivatives with advanced structures remains an area for future research. The reactivity of the chloro and ethoxyvinyl groups could, in principle, be exploited to introduce a wide range of substituents and build molecular complexity. However, specific examples and detailed research findings are not currently available in the chemical literature.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The unique reactivity of this compound has not yet been leveraged in the development of novel synthetic methodologies. The interplay between the electron-withdrawing nature of the pyrazine ring and the specific functionalities of the substituents could offer opportunities for new reaction discovery, but this potential is yet to be realized and reported in peer-reviewed sources.
Future Research Directions and Perspectives
Exploration of Novel Reactivity and Uncharted Transformation Pathways
The inherent reactivity of the 2-chloro-5-(1-ethoxyethenyl)pyrazine scaffold presents a fertile ground for the exploration of novel chemical transformations. The electron-deficient nature of the pyrazine (B50134) ring, coupled with the chloro leaving group, makes it a prime candidate for a variety of nucleophilic aromatic substitution (SNAr) reactions. Future research could focus on expanding the scope of nucleophiles beyond simple amines and alkoxides to include more complex and sterically hindered moieties, potentially leading to novel bioactive compounds or advanced material precursors.
Furthermore, the presence of the ethoxyethenyl group offers a unique handle for diversification. This enol ether functionality can participate in a range of reactions, including but not limited to:
Cycloaddition Reactions: The double bond of the ethoxyethenyl group could act as a dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions would enable the construction of complex polycyclic systems fused to the pyrazine ring, a structural motif of interest in medicinal chemistry and materials science.
Cross-Coupling Reactions: The vinylic C-H bond or a derivative thereof could be a substrate for modern cross-coupling methodologies, including Heck, Suzuki, and Sonogashira reactions. This would allow for the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkynyl groups, thereby expanding the chemical space accessible from this starting material.
Unusual Transformations: The unique electronic and steric environment of the molecule might facilitate unconventional reaction pathways. For instance, investigations into tele-substitution reactions, where a nucleophile attacks a remote position on the pyrazine ring, could lead to the discovery of unexpected and synthetically valuable transformations. semanticscholar.org
A systematic investigation of these and other potential reactions will be crucial in mapping the reactivity landscape of this compound and establishing it as a versatile building block in organic synthesis.
Design and Synthesis of Chiral Analogues through Asymmetric Methods
The development of chiral analogues of this compound is a promising avenue for applications in areas such as asymmetric catalysis and medicinal chemistry, where stereochemistry plays a critical role. Future research in this domain could be directed towards several key asymmetric methodologies:
Asymmetric Hydrogenation: The double bond in the ethoxyethenyl substituent could be a target for asymmetric hydrogenation, catalyzed by chiral transition metal complexes. This would lead to the formation of a stereogenic center at the α-position to the pyrazine ring, yielding chiral saturated ethers.
Chiral Auxiliary-Mediated Synthesis: The synthesis of the pyrazine core itself or the introduction of the ethoxyethenyl group could be controlled by the use of chiral auxiliaries. tandfonline.com These auxiliaries would direct the stereochemical outcome of key bond-forming reactions, after which they can be cleaved to afford the enantiomerically enriched pyrazine derivative. tandfonline.com
Organocatalysis: Asymmetric organocatalysis could be employed for the enantioselective functionalization of the ethoxyethenyl group or the pyrazine ring. For example, chiral Brønsted or Lewis acids could catalyze additions to the double bond, while chiral phase-transfer catalysts could be utilized in asymmetric substitution reactions at the pyrazine core.
The successful implementation of these strategies would provide access to a library of chiral pyrazine derivatives, enabling the exploration of their stereochemistry-dependent properties and potential applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Future research should focus on developing continuous-flow processes for the key synthetic steps involved in the preparation and functionalization of this compound.
Key areas of investigation include:
Continuous-Flow Synthesis of the Pyrazine Core: Designing and optimizing a continuous-flow reactor setup for the synthesis of the substituted pyrazine core would enable a more efficient and scalable production of the starting material. nih.gov
Automated Functionalization: The integration of automated synthesis platforms would allow for the rapid and systematic exploration of a wide range of reaction conditions and substrates for the functionalization of this compound. researchgate.net This high-throughput approach would accelerate the discovery of novel derivatives with desired properties.
In-line Analysis and Optimization: The incorporation of in-line analytical techniques, such as HPLC and NMR, into the flow setup would enable real-time monitoring of reaction progress and facilitate rapid optimization of reaction parameters.
The development of robust and efficient flow and automated synthesis protocols will be instrumental in making this compound and its derivatives more accessible for a broad range of research and industrial applications.
Advanced Computational Design and Virtual Screening for Material Science Applications
Computational chemistry and virtual screening are powerful tools for the rational design of novel materials with tailored properties. In the context of this compound, these methods can be employed to predict the potential of its derivatives in various material science applications.
Future computational studies could focus on:
Designing Novel Organic Electronic Materials: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of hypothetical derivatives of this compound. rsc.orgmdpi.com This would allow for the in silico design of molecules with suitable characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Virtual Screening for Non-Linear Optical (NLO) Properties: The extended π-system and the presence of donor (ethoxyethenyl) and acceptor (pyrazine) moieties suggest that derivatives of this compound could exhibit NLO properties. Virtual screening of a library of potential derivatives could identify candidates with high hyperpolarizabilities, which are desirable for applications in optical communications and data storage.
Predicting Crystal Packing and Solid-State Properties: Computational methods can be used to predict the crystal packing of different derivatives, which is crucial for understanding their solid-state properties, such as charge transport and luminescence.
These computational approaches will guide the synthetic efforts towards the most promising candidates, thereby accelerating the discovery of novel pyrazine-based materials with advanced functionalities.
Development of Sustainable and Eco-Friendly Synthetic Routes
In line with the growing importance of green chemistry, future research should prioritize the development of sustainable and environmentally friendly synthetic methods for this compound and its derivatives.
Key strategies to achieve this include:
Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of less toxic and more abundant metals (e.g., iron, copper) for cross-coupling and other transformations would significantly reduce waste generation. mdpi.com
Use of Greener Solvents: Exploring the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions would minimize the environmental impact of the synthetic processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. This can be achieved by favoring addition and cycloaddition reactions over substitution and elimination reactions.
Biocatalysis: The use of enzymes as catalysts could offer highly selective and environmentally benign routes to chiral derivatives of this compound.
By embracing these principles, the synthesis of this important class of compounds can be made more sustainable, contributing to a greener chemical industry.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-5-(1-ethoxyethenyl)pyrazine, and how do reaction conditions influence yield?
Synthesis typically involves halogen substitution or coupling reactions. For example, substituted pyrazines can be synthesized via nucleophilic displacement of chlorine in 2,5-dichloropyrazine with an ethoxyethenyl group. A method analogous to Suzuki-Miyaura coupling (using boronic acids) or palladium-catalyzed cross-coupling may introduce the ethoxyethenyl moiety . Reaction conditions such as solvent choice (e.g., dimethylformamide), temperature (50–100°C), and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield. Evidence from similar compounds shows that optimizing stoichiometry and reaction time (e.g., 12–24 hours) minimizes side products .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- GC or HPLC for purity assessment (>96% by GC, as seen in chloropyrazine analogs) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ethoxyethenyl geometry.
- Mass spectrometry (ESI-TOF) for molecular weight verification (C₈H₉ClN₂O, theoretical MW: 200.63 g/mol) .
- X-ray crystallography to resolve stereochemical ambiguities, though this may require high-purity crystals .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar pyrazines, this compound likely requires:
- GHS Hazard Codes : H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in glass containers at 2–8°C .
Advanced Research Questions
Q. How can substituent effects (e.g., ethoxyethenyl vs. phenyl groups) be systematically analyzed for structure-activity relationships?
- Comparative Synthesis : Synthesize analogs (e.g., replacing ethoxyethenyl with trifluoromethyl or methoxy groups) and compare biological/physical properties .
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) and predict reactivity .
- Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., MTT assays) to correlate substituents with activity .
Q. What strategies optimize reaction conditions for introducing the ethoxyethenyl group?
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using PyMol or AutoDock .
- ADME Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP and polar surface area .
- QSAR Models : Corrogate substituent descriptors (e.g., Hammett σ) with activity data from analogs .
Q. What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
Q. How does the ethoxyethenyl group influence electronic properties compared to other substituents?
- Spectroscopic Analysis : Compare UV-Vis spectra (e.g., λmax shifts) to assess conjugation effects .
- Electrochemical Profiling : Cyclic voltammetry reveals redox potentials influenced by electron-donating ethoxy groups .
- Theoretical Calculations : NBO analysis quantifies hyperconjugation between the ethoxyethenyl group and pyrazine ring .
Methodological Notes
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) are standard .
- Data Contradictions : Some studies report conflicting melting points for analogs; always validate with experimental data .
- Toxicity Limitations : Limited ecotoxicity data exist; follow OECD guidelines for preliminary assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
